

(Trichloromethyl)silane as a monomer in polymer chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Trichloromethyl)silane

Cat. No.: B8347051

[Get Quote](#)

An In-depth Technical Guide on **(Trichloromethyl)silane** as a Monomer in Polymer Chemistry

Introduction

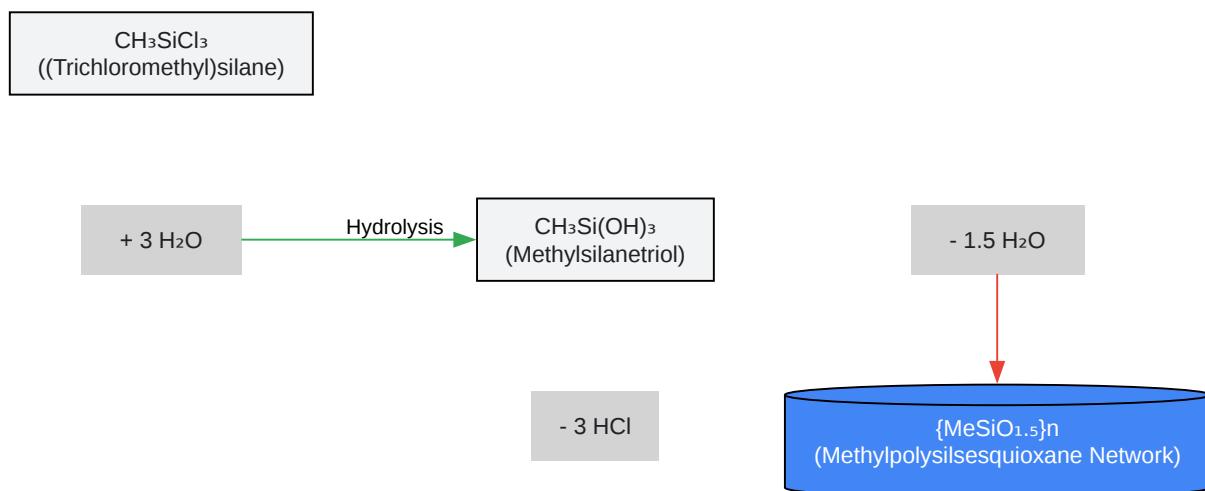
(Trichloromethyl)silane, also known as methyltrichlorosilane (MTCS), is an organosilicon compound with the formula CH_3SiCl_3 .^[1] It is a highly reactive, colorless liquid with a pungent odor, which serves as a fundamental building block in silicone chemistry.^[1] Its trifunctional nature, with three hydrolyzable chlorine atoms, allows it to act as a critical cross-linking agent and a precursor to complex, three-dimensional polymer networks.^{[1][2]} This guide provides a comprehensive technical overview of **(trichloromethyl)silane** as a monomer, detailing its polymerization mechanisms, experimental protocols for polymer synthesis, and the properties of the resulting materials. This document is intended for researchers and professionals in materials science, polymer chemistry, and related fields.

Physicochemical Properties of (Trichloromethyl)silane

The physical and chemical properties of **(trichloromethyl)silane** are crucial for its handling and application in polymerization processes. It is a volatile and highly flammable liquid that reacts vigorously with water.^{[1][3]} A summary of its key properties is presented in Table 1.

Property	Value	Reference
IUPAC Name	Trichloro(methyl)silane	[1] [3]
CAS Number	75-79-6	[1]
Molecular Formula	CH ₃ SiCl ₃	[1]
Molar Mass	149.47 g·mol ⁻¹	[1]
Appearance	Colorless fuming liquid	[1] [3]
Density	1.273 g·cm ⁻³	[1]
Melting Point	-77 °C	[1]
Boiling Point	66 °C	[1]
Vapor Pressure	167 mmHg at 25 °C	[3]
Flash Point	8.0 °C	[1]
Solubility	Reacts with water; Decomposes in ethanol	[1] [3]

Table 1: Physicochemical Properties of **(Trichloromethyl)silane**. This table summarizes the key physical and chemical properties of the monomer.


Polymerization Mechanisms

(Trichloromethyl)silane can be polymerized through several distinct mechanisms, with hydrolysis and polycondensation being the most common. Its reactivity also allows it to be used as a linking agent in other types of polymerization.

Hydrolysis and Polycondensation

The most significant polymerization pathway for **(trichloromethyl)silane** is its reaction with water. The process involves two main stages: hydrolysis of the chloro-groups to form silanols, followed by the condensation of these silanol intermediates to form a highly cross-linked polysiloxane network, known as a methylpolysilsesquioxane (MeSiO_{1.5})_n.[\[1\]](#)[\[4\]](#)

The silanol intermediate, methylsilanetriol ($\text{CH}_3\text{Si}(\text{OH})_3$), is unstable and readily self-condenses, releasing water and forming a stable siloxane (Si-O-Si) backbone.[1] The resulting methyl silicone resins are noted for their high thermal stability, capable of withstanding temperatures up to 550 °C in a vacuum, making them suitable for high-temperature electrical insulation.[1]

[Click to download full resolution via product page](#)

Figure 1: Hydrolysis and polycondensation pathway of **(trichloromethyl)silane**.

Reductive Coupling (Wurtz-type Reaction)

(Trichloromethyl)silane can undergo reductive coupling when treated with alkali metals, such as sodium. This reaction forms a highly cross-linked polymer known as poly(methylsilyne), with the formula $[\text{MeSi}]_n$.[1] This material is soluble in organic solvents and serves as a valuable precursor to silicon carbide (SiC) ceramics upon pyrolysis.[1]

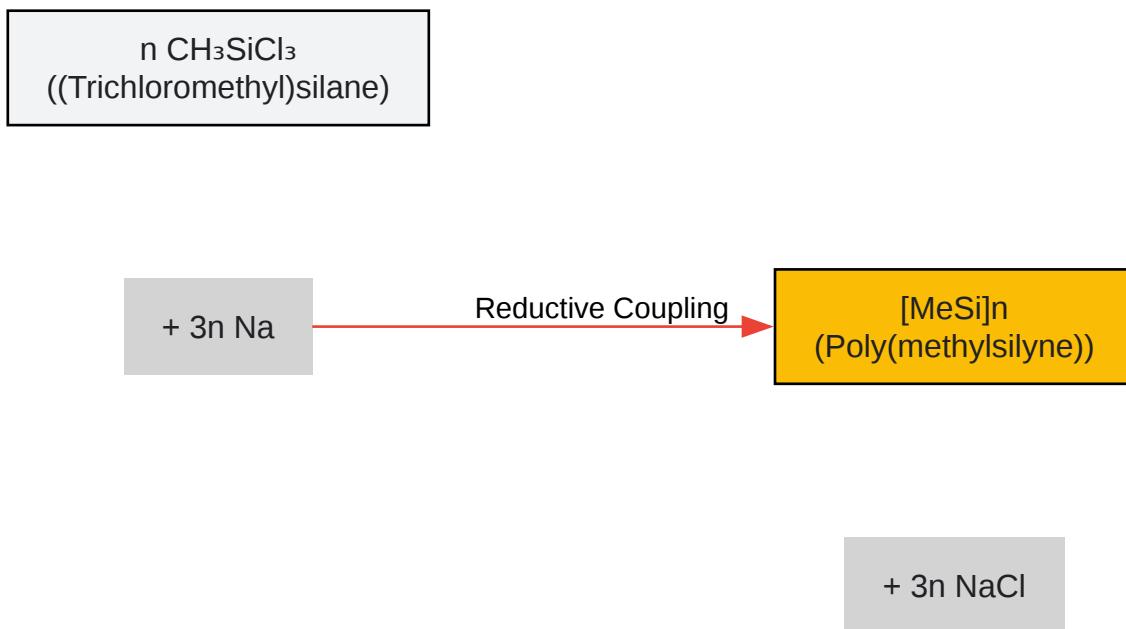
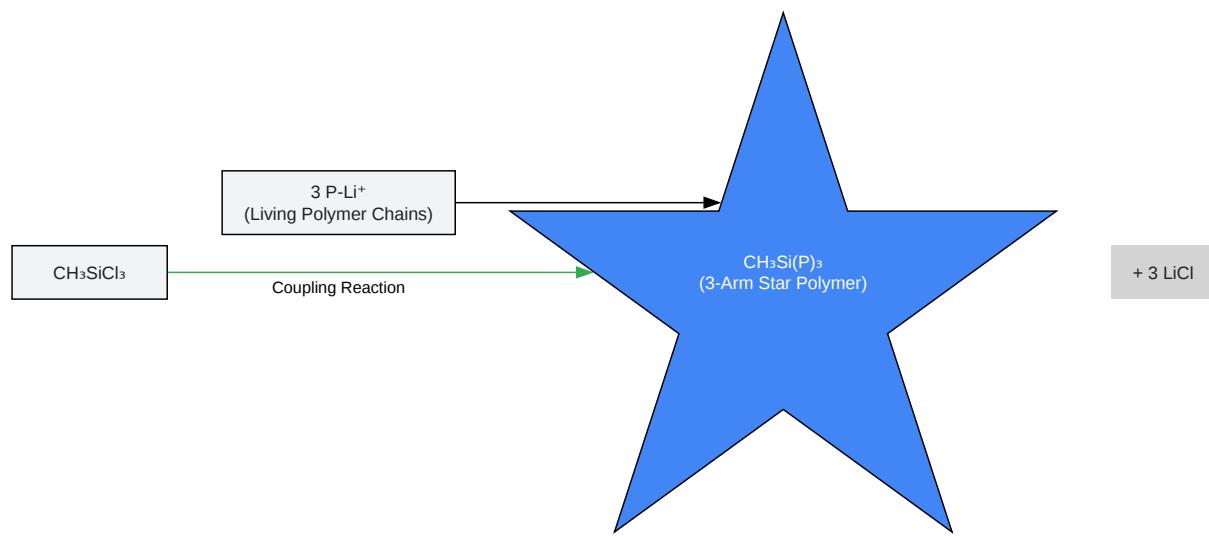


[Click to download full resolution via product page](#)

Figure 2: Reductive coupling of **(trichloromethyl)silane** to form poly(methylsilyne).

Role as a Linking Agent in Living Polymerizations

In chain-growth polymerizations, particularly living anionic polymerization, **(trichloromethyl)silane** is not typically used as a propagating monomer. Instead, its high reactivity makes it an excellent coupling or terminating agent.^[5] The silicon center can react with multiple living polymer chains (e.g., polystyryl lithium) to create complex macromolecular architectures, such as star-shaped polymers.^{[5][6]} This allows for precise control over the final polymer structure.

[Click to download full resolution via product page](#)

Figure 3: **(Trichloromethyl)silane** as a coupling agent for living anionic polymer chains.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis of polymers from **(trichloromethyl)silane**. The following protocols are representative of key polymerization techniques.

Protocol 1: Synthesis of Methylpolysilsesquioxane via Hydrolysis

This protocol describes the controlled hydrolysis and condensation of **(trichloromethyl)silane** to produce a high molecular weight methylpolysilsesquioxane, adapted from procedures designed to control the reaction's exothermicity and prevent premature gelation.[4]

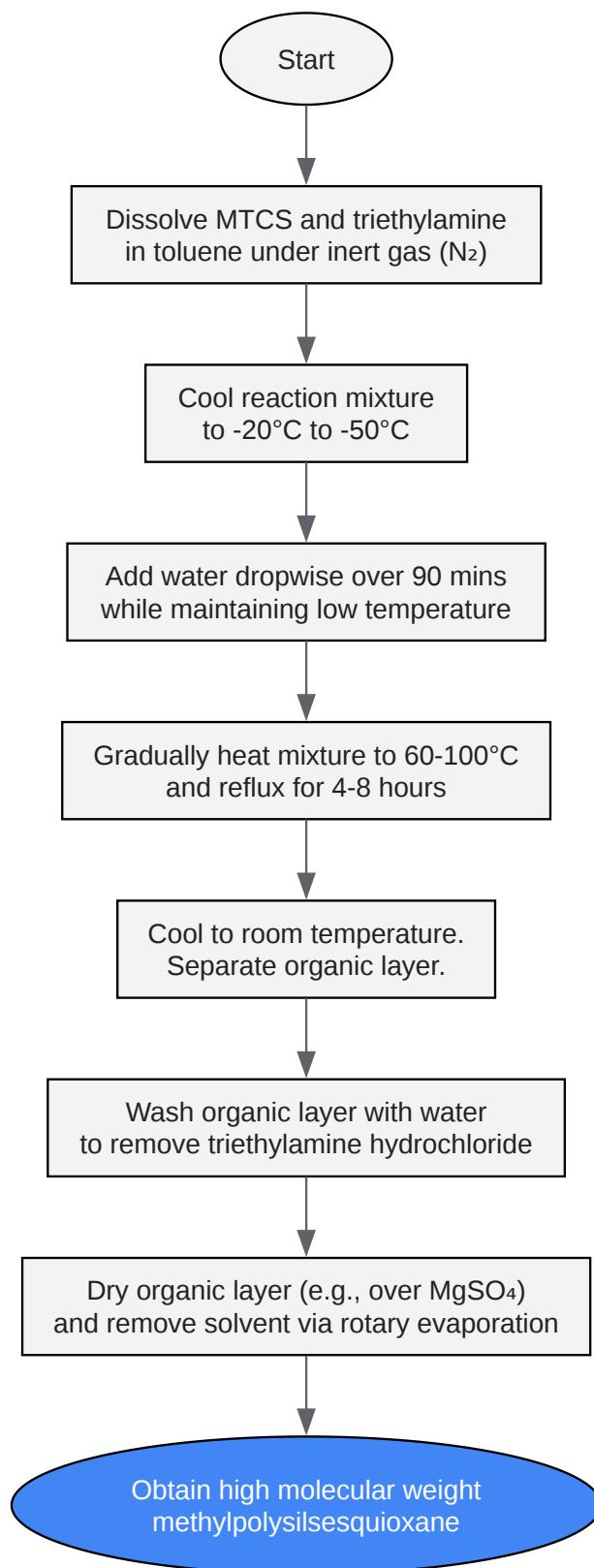

[Click to download full resolution via product page](#)

Figure 4: Experimental workflow for the synthesis of methylpolysilsesquioxane.

Methodology:

- Reactor Setup: A multi-neck flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser under a nitrogen atmosphere.
- Reagent Preparation: The flask is charged with a suitable organic solvent (e.g., toluene), **(trichloromethyl)silane**, and an acid scavenger such as triethylamine.
- Hydrolysis: The mixture is cooled to a temperature between -20 °C and -50 °C. Water is then added dropwise from the dropping funnel over a period of 90 minutes. The low temperature and slow addition are critical to control the exothermic reaction and prevent uncontrolled polymerization.[4]
- Condensation: After the water addition is complete, the reaction mixture is gradually warmed to a reflux temperature of 60-100 °C and maintained for 4 to 8 hours to promote condensation and increase the polymer's molecular weight.[4]
- Work-up: The mixture is cooled, and the aqueous layer containing triethylamine hydrochloride is separated. The organic layer is washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the final polymer.

Protocol 2: Synthesis of Poly(methylsilyne) via Reductive Coupling

This protocol outlines the synthesis of poly(methylsilyne) using an alkali metal reductant.[1]

Caution: This reaction involves highly reactive alkali metals and should be performed under strictly anhydrous and anaerobic conditions by trained personnel.

Methodology:

- Reactor Setup: A flame-dried, three-neck flask is fitted with a condenser, a mechanical stirrer, and a nitrogen inlet.
- Solvent and Reagent: Anhydrous toluene is added to the flask, followed by a dispersion of metallic sodium.

- Reaction: **(Trichloromethyl)silane**, dissolved in anhydrous toluene, is added dropwise to the stirred sodium dispersion at a controlled rate to manage the reaction temperature. The reaction is typically performed at the reflux temperature of the solvent.
- Work-up: After the reaction is complete, the excess sodium is quenched carefully (e.g., with isopropanol). The mixture is then filtered to remove sodium chloride.
- Isolation: The solvent is evaporated from the filtrate to yield poly(methylsilyne) as a solid.[[1](#)]

Properties of Derived Polymers

Polymers derived from **(trichloromethyl)silane** exhibit a range of useful properties, largely dictated by the method of synthesis. These materials are generally characterized by high thermal stability and chemical resistance.

Polymer Type	Synthesis Method	Key Properties	Potential Applications	Reference
Methylpolysilsesquioxane	Hydrolysis/Polycondensation	High thermal stability (to 550°C), excellent electrical insulation, hydrophobicity. Wt. avg. MW: 600,000 - 1,000,000.	High-temperature electrical insulation, water-repellent surface coatings, computer chip coatings.	[1][4][7]
Poly(methylsilylene)	Reductive Coupling	Soluble in organic solvents, ceramic precursor.	Precursor for silicon carbide (SiC) fibers and materials.	[1]
Copolymers	Co-hydrolysis	Can be formulated to have a wide range of properties, including specific boiling points (e.g., 201°C for a copolymer with dichlorodimethylsilane and trichlorophenylsilane).	Coatings, adhesives, sealants.	[2][8]

Table 2: Properties and Applications of Polymers Derived from **(Trichloromethyl)silane**.

Conclusion

(Trichloromethyl)silane is a versatile and indispensable monomer in polymer chemistry. Its trifunctionality is key to producing highly cross-linked, thermally stable, and chemically resistant

silicone polymers through hydrolysis and polycondensation. Furthermore, its utility extends to the synthesis of pre-ceramic polymers via reductive coupling and the creation of complex, well-defined polymer architectures as a linking agent in living polymerizations. The ability to control the polymerization process allows for the tailoring of material properties, making these polymers valuable in advanced applications ranging from electronics and aerospace to specialized coatings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyltrichlorosilane - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Trichloromethylsilane | CH₃SiCl₃ | CID 6399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rarpolymer.princeton.edu [rarpolymer.princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. guidechem.com [guidechem.com]
- To cite this document: BenchChem. [(Trichloromethyl)silane as a monomer in polymer chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8347051#trichloromethyl-silane-as-a-monomer-in-polymer-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com